5-Chloro-7-(4-fluorophenyl)quinolin-8-ol
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Sciences
Quinoline, a heterocyclic aromatic organic compound, was first extracted from coal tar in 1834. nih.gov This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance in medicinal chemistry and materials science. nih.govresearchgate.net Quinoline derivatives are characterized by a molecular structure featuring a double ring, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.ai
Historically, the significance of quinoline derivatives is deeply rooted in the fight against malaria. Quinine (B1679958), a natural quinoline alkaloid extracted from the bark of the Cinchona tree, was the primary treatment for malaria for centuries. nih.govresearchgate.net The success of quinine spurred the synthesis of numerous quinoline-based antimalarial drugs, including chloroquine (B1663885), primaquine, and mefloquine, which have been instrumental in global health. nih.govresearchgate.net
Beyond their antimalarial applications, quinoline derivatives have demonstrated a wide array of pharmacological activities. orientjchem.org These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netorientjchem.org The versatility of the quinoline scaffold has allowed for the development of drugs targeting a variety of diseases, such as the antibacterial fluoroquinolones (e.g., ciprofloxacin) and the anticancer agent camptothecin. nih.gov The ability to functionalize the quinoline ring at various positions enables the fine-tuning of its biological and chemical properties, making it a cornerstone in modern drug discovery and development. orientjchem.org
Overview of 8-Hydroxyquinoline (B1678124) as a Privileged Heterocyclic Scaffold for Research Applications
Within the broad family of quinoline derivatives, 8-hydroxyquinoline (also known as oxine) holds a special status as a "privileged scaffold." rsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in the design of novel therapeutic agents. rsc.org The interest in 8-hydroxyquinolines has grown exponentially in recent decades due to their diverse biological effects and synthetic versatility. stclaircollege.canih.gov
The key feature of the 8-hydroxyquinoline scaffold is its ability to act as a chelating agent, forming stable complexes with various metal ions. researchgate.netnih.govnih.gov This metal-binding property is often integral to its biological activity, influencing processes such as neuroprotection, and exhibiting anticancer, antibacterial, and antifungal effects. stclaircollege.canih.gov The synthetic accessibility of the 8-hydroxyquinoline core allows for the generation of a vast library of derivatives with tailored properties. nih.gov
Researchers have extensively explored the modification of the 8-hydroxyquinoline ring to develop compounds with enhanced potency and selectivity for various therapeutic targets. nih.gov These derivatives have found applications in treating neurodegenerative diseases, various cancers, and infectious diseases. nih.gov The ability of the 8-hydroxyquinoline scaffold to interact with multiple biological systems underscores its importance and continued relevance in medicinal chemistry research. rsc.orgstclaircollege.ca
Contextualizing 5-Chloro-7-(4-fluorophenyl)quinolin-8-ol within Substituted Quinoline Research Paradigms
The compound this compound is a specific derivative of the 8-hydroxyquinoline scaffold, featuring two key substitutions: a chlorine atom at the 5-position and a 4-fluorophenyl group at the 7-position. These modifications are not arbitrary but are instead guided by established research paradigms in medicinal chemistry aimed at enhancing the therapeutic potential of the parent scaffold.
Similarly, the addition of an aryl group, in this case, a 4-fluorophenyl ring, at the 7-position is a strategic modification. Aryl-substituted quinolines are a significant area of research, with many derivatives exhibiting promising biological activities. The fluorine atom on the phenyl ring is a particularly interesting feature, as fluorine substitution is a well-known tactic in drug design to improve metabolic stability, binding affinity, and bioavailability.
The synthesis and study of this compound are thus situated within the broader effort to explore the chemical space of substituted quinolines. Research into such specifically substituted derivatives aims to elucidate structure-activity relationships, identifying how particular functional groups at defined positions on the quinoline core impact its interaction with biological targets. nih.gov This knowledge is crucial for the rational design of new and more effective therapeutic agents.
Data on Related Quinoline Compounds
To provide context for the properties of this compound, the following table summarizes information on related substituted quinoline derivatives and their observed activities.
| Compound Name | Substitution(s) | Observed Activity/Application |
| 5-Chloroquinolin-8-ol (Cloxyquin) | 5-chloro | Antituberculosis activity. nih.gov |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 5-chloro, 7-iodo | Antifungal, antimicrobial, and potential in treating neurodegenerative diseases. mdpi.com |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | 7-chloro, 4-piperazinyl | Antimalarial activity. biointerfaceresearch.com |
| 4,7-Dichloroquinoline | 4,7-dichloro | Precursor to the antimalarial drug chloroquine. durham.ac.uk |
| 5-Chloro-7-(((1-(4-fluorobenzyl)piperidin-4-yl)amino)methyl)quinolin-8-ol | 5-chloro, 7-substituted aminomethyl | Investigated as a chemical intermediate. bldpharm.com |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 5-chloro, 7-(ciprofloxacin moiety) | Antibacterial activity. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
648896-51-9 |
|---|---|
Molecular Formula |
C15H9ClFNO |
Molecular Weight |
273.69 g/mol |
IUPAC Name |
5-chloro-7-(4-fluorophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H9ClFNO/c16-13-8-12(9-3-5-10(17)6-4-9)15(19)14-11(13)2-1-7-18-14/h1-8,19H |
InChI Key |
WZHYGPYMDSHRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for 5 Chloro 7 4 Fluorophenyl Quinolin 8 Ol and Its Analogs
Retrosynthetic Analysis and Key Precursors for 5-Chloro-7-(4-fluorophenyl)quinolin-8-ol
A logical retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-7 aryl-quinoline bond. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as a key final step. This approach would involve the coupling of a 7-halo-5-chloro-8-hydroxyquinoline derivative with a 4-fluorophenylboronic acid.
The primary precursors for this synthesis are therefore:
5-Chloro-8-hydroxyquinoline (B194070) : This is a common starting material and can be synthesized through various methods, including the Skraup synthesis from 4-chloro-2-aminophenol and glycerin. patsnap.comgoogle.com
4-Fluorophenylboronic acid : A commercially available reagent used in palladium-catalyzed cross-coupling reactions.
An alternative disconnection could involve the formation of the quinoline (B57606) ring as the final step, for example, through a Friedländer annulation. However, the cross-coupling approach generally offers greater flexibility and control over the substitution pattern.
Direct Functionalization Approaches to Substituted Quinoline Rings
Direct functionalization of the pre-formed quinoline nucleus is a common strategy for introducing substituents at specific positions.
Electrophilic Aromatic Substitution on the Quinoline Nucleus
The 8-hydroxyquinoline (B1678124) scaffold is susceptible to electrophilic aromatic substitution. The hydroxyl group at C-8 is an activating group and directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. nih.gov Theoretical studies using density functional theory (DFT) have been employed to predict the reactivity and regioselectivity of these reactions. orientjchem.orgresearchgate.netsemanticscholar.org This inherent reactivity allows for the introduction of various functional groups, which can then be further elaborated.
Halogenation and Subsequent Cross-Coupling Reactions for Aryl Introduction
A powerful and widely used method for the synthesis of 7-aryl-8-hydroxyquinolines involves a two-step process: halogenation followed by a palladium-catalyzed cross-coupling reaction.
Halogenation: The first step is the regioselective halogenation of 5-chloro-8-hydroxyquinoline at the C-7 position. This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively. This step is crucial as the halogen acts as a handle for the subsequent cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. libretexts.orgyoutube.comrsc.orgorganic-chemistry.org In this context, the 7-halo-5-chloro-8-hydroxyquinoline derivative is reacted with an arylboronic acid, such as 4-fluorophenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net The 8-hydroxyl group often requires protection prior to the coupling reaction to prevent interference. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 5-Chloro-7-bromo-8-hydroxyquinoline | 4-Fluorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | This compound |
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step.
Mannich and Betti Reactions for C-7 Functionalization of 8-Hydroxyquinolines
The Mannich and Betti reactions are classic examples of multicomponent reactions that are well-suited for the C-7 functionalization of 8-hydroxyquinolines. nih.govnih.govresearchgate.netnih.gov The electron-rich nature of the C-7 position, activated by the C-8 hydroxyl group, facilitates these aza-Friedel-Crafts-type reactions. nih.gov
Mannich Reaction : This reaction involves the aminoalkylation of an active hydrogen compound. In this case, 8-hydroxyquinoline (or its 5-chloro derivative) acts as the active hydrogen donor, reacting with an aldehyde (often formaldehyde) and a primary or secondary amine. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net This introduces an aminomethyl group at the C-7 position.
Betti Reaction : The Betti reaction is a three-component reaction between an aldehyde, a primary aromatic amine, and a phenol (B47542) (in this case, an 8-hydroxyquinoline). nih.govresearchgate.netrsc.orgox.ac.uk This reaction introduces a substituted aminobenzyl group at the C-7 position, creating a new chiral center. nih.gov
| Reaction | Components | Product Type |
| Mannich | 5-Chloro-8-hydroxyquinoline, Formaldehyde, Secondary Amine | 7-((Dialkylamino)methyl)-5-chloroquinolin-8-ol |
| Betti | 5-Chloro-8-hydroxyquinoline, Aromatic Aldehyde, Primary Aromatic Amine | 7-(Aryl(arylamino)methyl)-5-chloroquinolin-8-ol |
One-Pot Syntheses of Complex 5-Chloro-8-hydroxyquinoline Derivatives
Building on the principles of multicomponent reactions, one-pot synthetic strategies have been developed to construct complex 5-chloro-8-hydroxyquinoline derivatives with high efficiency. nih.gov These methods often combine several reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. For instance, a one-pot synthesis could involve the in-situ generation of a reactive intermediate, which then undergoes further transformation to yield the final product. The development of such methodologies is crucial for the rapid generation of libraries of substituted 8-hydroxyquinolines for various applications.
Derivatization Strategies for Enhancing Molecular Diversity around this compound
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatization allows for the fine-tuning of molecular properties. For the specific compound this compound, derivatization strategies primarily focus on modifications at the C-5 and C-7 positions of the quinoline ring, as well as functionalization of the 8-hydroxyl group to produce various derivatives, including hydrazones and sulfonyl compounds. These modifications aim to explore the structure-activity relationships and expand the chemical space around this core molecule.
The introduction of diverse aromatic and heteroaromatic groups at the C-7 position of the 5-chloro-8-hydroxyquinoline core is a key strategy for creating structural analogs. This is typically achieved through modern palladium-catalyzed cross-coupling reactions, which offer a powerful tool for forming carbon-carbon bonds.
A prevalent method is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction involves the coupling of an organoboron reagent (like an arylboronic acid or ester) with a halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com To apply this to the 5-chloro-8-hydroxyquinoline scaffold, a suitable precursor such as 5-chloro-7-halo (bromo or iodo)-8-hydroxyquinoline is required. The hydroxyl group at the C-8 position often requires protection (e.g., as a benzyl or tosyl ether) prior to the coupling reaction to prevent interference with the catalyst. researchgate.net Following the successful coupling, a deprotection step yields the desired 7-aryl substituted product.
Advanced methodologies also include direct C-H arylation, which circumvents the need for pre-halogenating the C-7 position. Palladium-catalyzed C-H activation can selectively functionalize specific positions on the quinoline ring, although directing groups may be necessary to achieve the desired regioselectivity for the C-7 position. acs.orgnih.govnih.gov
Table 1: Representative C-7 Modifications via Suzuki-Miyaura Coupling This table is illustrative and based on established Suzuki-Miyaura reaction principles.
| Precursor | Arylboronic Acid | Catalyst / Base | Potential Product |
| 5-Chloro-7-bromo-8-(benzyloxy)quinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Chloro-7-phenyl-8-(benzyloxy)quinoline |
| 5-Chloro-7-bromo-8-(benzyloxy)quinoline | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Chloro-7-(thiophen-2-yl)-8-(benzyloxy)quinoline |
| 5-Chloro-7-bromo-8-(benzyloxy)quinoline | Pyridine-3-boronic acid | Pd(OAc)₂ / K₃PO₄ | 5-Chloro-7-(pyridin-3-yl)-8-(benzyloxy)quinoline |
| 5-Chloro-7-bromo-8-(benzyloxy)quinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 5-Chloro-7-(4-methoxyphenyl)-8-(benzyloxy)quinoline |
Modification at the C-5 position of the 7-aryl-8-hydroxyquinoline scaffold typically involves the substitution of the existing chloro group. The electron-deficient nature of the pyridine (B92270) ring activates the C-5 position towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This pathway allows for the displacement of the chloride ion by a variety of nucleophiles, provided that the aromatic ring is sufficiently activated. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
Common nucleophiles for this transformation include amines and alkoxides. For instance, reacting 5-chloro-7-aryl-8-hydroxyquinoline with primary or secondary amines can yield 5-amino derivatives. Similarly, treatment with sodium or potassium alkoxides can produce 5-alkoxy analogs. The reaction conditions, such as solvent, temperature, and the nature of the base, are critical for achieving high yields and minimizing side reactions. nih.gov
Another approach for introducing nitrogen-containing substituents is the Mannich reaction. This reaction involves the aminoalkylation of the phenolic ring. For example, 5-chloro-8-hydroxyquinoline can react with formaldehyde and a secondary amine, such as ciprofloxacin, to yield a C-7 substituted product, although modifications at C-5 have also been reported through multi-step syntheses. nih.gov The synthesis of 5-amino-7-bromoquinolin-8-ol from 7-bromoquinolin-8-ol demonstrates the feasibility of introducing an amino group at the C-5 position through a nitration and subsequent reduction sequence. nih.gov
Table 2: Potential C-5 Substitutions via Nucleophilic Aromatic Substitution (SNAr) This table is illustrative and based on established SNAr reaction principles.
| Starting Material | Nucleophile | Reagent/Conditions | Potential Product |
| This compound | Ammonia | NaNH₂, liquid NH₃ | 5-Amino-7-(4-fluorophenyl)quinolin-8-ol |
| This compound | Methoxide | NaOMe, Methanol, heat | 5-Methoxy-7-(4-fluorophenyl)quinolin-8-ol |
| This compound | Piperidine | Piperidine, heat | 5-(Piperidin-1-yl)-7-(4-fluorophenyl)quinolin-8-ol |
| This compound | Phenoxide | NaOPh, DMF, heat | 5-Phenoxy-7-(4-fluorophenyl)quinolin-8-ol |
The synthesis of hydrazone and sulfonyl derivatives introduces versatile functional groups that can significantly alter the physicochemical properties of the parent molecule.
Hydrazone Derivatives: Hydrazones are typically synthesized through the condensation reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine derivative. To prepare a hydrazone of this compound, a carbonyl functionality must first be introduced onto the quinoline scaffold. For instance, a formyl group could be installed at a reactive position (e.g., C-2) via appropriate synthetic methods. The resulting aldehyde can then be reacted with various substituted hydrazines or hydrazides in a suitable solvent, often with acid catalysis, to yield the corresponding hydrazone derivatives. dergipark.org.trresearchgate.net This modular approach allows for the creation of a large library of analogs by varying the structure of the hydrazine component.
Sulfonyl Derivatives: Sulfonyl derivatives of 8-hydroxyquinolines can be prepared as either sulfonate esters (from the hydroxyl group) or as sulfonamides (attached to the quinoline ring).
Sulfonate Esters: The phenolic hydroxyl group at C-8 can react with various sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine or triethylamine) to form the corresponding sulfonate esters. This reaction is a common method for protecting the hydroxyl group during other synthetic transformations. researchgate.net
Sulfonamides: The synthesis of sulfonamides requires the introduction of a sulfonic acid or sulfonyl chloride group onto the quinoline ring, followed by reaction with an amine. For example, 8-hydroxyquinoline can be reacted with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate can then be reacted with a wide range of primary or secondary amines to yield a library of 8-hydroxyquinoline-5-sulfonamides. nih.govmicrobiologyjournal.org A similar strategy could be envisioned for a 5-chloro-7-aryl-8-hydroxyquinoline precursor, where sulfonation might occur at a different available position, or by starting with a non-chlorinated analog, performing the sulfonation at C-5, and then introducing the chlorine at another position if required. Alternatively, starting with an amino-substituted quinoline allows for direct reaction with a sulfonyl chloride to form a sulfonamide bridge. nih.gov
Table 3: General Synthetic Schemes for Hydrazone and Sulfonyl Derivatives
| Derivative Type | General Reaction | Key Intermediate | Reagents |
| Hydrazone | Condensation | 5-Chloro-7-(4-fluorophenyl)-8-hydroxyquinoline-2-carbaldehyde | Substituted Hydrazine (R-NHNH₂), Acid catalyst |
| Sulfonate Ester | Esterification | This compound | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) |
| Sulfonamide | Amidation | 5-Chloro-7-(4-fluorophenyl)-8-hydroxyquinoline-X-sulfonyl chloride | Amine (R₁R₂NH), Base |
Inorganic Chemistry and Coordination Properties of 5 Chloro 7 4 Fluorophenyl Quinolin 8 Ol
Coordination Modes and Ligand Behavior of 8-Hydroxyquinolines
8-Hydroxyquinoline (B1678124) and its derivatives are classic examples of bidentate chelating agents. scirp.orgresearchgate.net The coordination with a metal ion occurs through two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, following deprotonation. scirp.org This arrangement forms a stable five-membered chelate ring with the metal center. nih.gov The 8-hydroxyquinoline molecule acts as a potent metal ion chelator precisely because of this structural feature. scirp.orgrroij.com
The formation of the metal complex involves the displacement of the hydrogen atom from the hydroxyl group, creating a covalent bond with the oxygen and a coordinate bond with the nitrogen atom. rroij.com This dual-point attachment is the defining characteristic of its ligand behavior and is responsible for the high stability of the resulting metal chelates. Spectral data, such as FTIR analysis of metal-8-hydroxyquinoline complexes, confirm the involvement of both the oxygen and nitrogen atoms in bond formation with the metal center. scirp.orgresearchgate.net
Formation of Stable Metal Chelates with Transition Metal and Lanthanide Cations
The 8-hydroxyquinoline framework, and by extension 5-Chloro-7-(4-fluorophenyl)quinolin-8-ol, is a versatile ligand capable of forming stable chelate complexes with a vast range of metal ions. rroij.com Its chelating ability extends across the periodic table, including numerous transition metals and lanthanide cations.
Due to the proximity of the hydroxyl group to the heterocyclic nitrogen, 8-hydroxyquinoline derivatives form complexes with a great variety of metal ions. rroij.com Documented examples include complexes with divalent and trivalent cations such as:
Transition Metals: Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺, Cd²⁺, Ru(II). scirp.orgresearchgate.netacs.org
Main Group Metals: Al³⁺, Pb(II). rroij.commcmaster.ca
Lanthanides: La³⁺, Eu³⁺, Sm³⁺. researchgate.netnih.gov
The formation of these complexes is often rapid and results in products that are frequently insoluble in aqueous solutions, a property historically exploited in gravimetric analysis. rroij.com The stability of these chelates makes 8-hydroxyquinoline derivatives valuable in fields ranging from analytical chemistry to materials science and medicinal chemistry. rroij.com For instance, a lanthanum complex with 5-chloro-8-hydroxyquinoline (B194070) has been synthesized and shown to be thermally stable up to 400°C. researchgate.net
Stoichiometry and Stability of Metal-5-Chloro-7-(4-fluorophenyl)quinolin-8-ol Complexes
For divalent metal ions (M²⁺) like Cu²⁺, Ni²⁺, and Co²⁺, a 1:2 metal-to-ligand (ML₂) stoichiometry is commonly observed, leading to neutral complexes. scirp.orgscirp.orgscirp.org This often results in square planar or octahedral geometries, with the latter incorporating solvent molecules (e.g., water) to complete the coordination sphere. scirp.orgscirp.org For trivalent metal ions (M³⁺) such as Al³⁺ and Fe³⁺, 1:3 (ML₃) complexes are typical, forming neutral and stable octahedral structures. researchgate.netrroij.com
The stability of these complexes is quantified by their formation constants (log K). Higher values of log K indicate greater stability. The stability is influenced by the nature of the metal ion and the substituents on the ligand. Data for metal complexes with the parent 8-hydroxyquinoline and the related 5-chloro-8-hydroxyquinoline provide a useful benchmark for estimating the stability of complexes with this compound.
| Metal Ion | 8-Hydroxyquinoline (log K₁) | 8-Hydroxyquinoline (log K₂) | 5-Chloro-8-hydroxyquinoline (log K₁) | 5-Chloro-8-hydroxyquinoline (log K₂) |
|---|---|---|---|---|
| Mg²⁺ | 6.41 | 5.39 | 6.78 | 5.73 |
| Ca²⁺ | 4.8 | - | 5.0 | - |
| Mn²⁺ | 7.81 | 6.89 | 8.13 | 7.18 |
| Ni²⁺ | 11.28 | 9.87 | 11.45 | 10.23 |
| Zn²⁺ | 10.00 | 8.99 | 10.24 | 9.21 |
Data sourced from Steger, H. F. (1970). Solution-Stability Relationships of Metal 8-Hydroxyquinolinates. mcmaster.ca
Influence of Substituents on Metal Chelation Affinity and Selectivity
Substituents on the 8-hydroxyquinoline ring play a critical role in fine-tuning the ligand's electronic properties, steric profile, and lipophilicity, which in turn significantly influence the affinity and selectivity of metal chelation. researchgate.netnih.gov In this compound, the chloro and 4-fluorophenyl groups exert distinct effects.
Electronic Effects: The chlorine atom at the 5-position is an electron-withdrawing group. This inductive effect decreases the electron density on the quinoline ring system, which in turn reduces the basicity of both the phenolic oxygen and the quinoline nitrogen. A decrease in ligand basicity generally leads to a decrease in the stability of the metal complexes formed with electrostatically bonded metal ions. mcmaster.ca However, for 5-halo-8-hydroxyquinolines, the stability of complexes with several divalent metals is slightly increased compared to the unsubstituted parent ligand, suggesting a more complex interplay of electronic factors. mcmaster.ca
Steric Effects: The 4-fluorophenyl group at the 7-position is a bulky substituent. Its presence can introduce steric hindrance around the metal-binding site. This steric crowding can potentially destabilize the metal complex, particularly for smaller metal ions or when trying to accommodate three ligands (ML₃) in an octahedral geometry. researchgate.net This steric hindrance can also be exploited to enhance selectivity for certain metal ions over others based on their preferred coordination geometries and ionic radii.
Lipophilicity and Solubility: Halogen substituents, such as the chlorine atom, generally increase the lipophilicity (fat-solubility) of the molecule and its metal complexes. nih.gov The large, nonpolar 4-fluorophenyl group further enhances this effect. Increased lipophilicity can influence the solubility of the complexes in various solvents and their ability to cross biological membranes.
Structure Activity Relationship Sar Studies: Influence of Structural Modifications on Biological Function
Impact of Halogen Substitution Patterns on Biological Efficacy in 8-Hydroxyquinolines
Halogenation of the 8-hydroxyquinoline (B1678124) core is a common strategy for modulating biological activity. The position, number, and nature of the halogen substituents significantly influence the compound's efficacy.
Research has demonstrated that halogenated 8-HQ derivatives often exhibit enhanced antimicrobial properties compared to the parent compound. elsevierpure.comnih.gov For instance, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and 7-bromo-8-hydroxyquinoline have shown potent activity against Gram-negative bacteria. elsevierpure.comnih.gov Similarly, cloxyquin (5,7-dichloro-8-hydroxyquinoline) is another halogenated derivative with noted antimicrobial effects. nih.gov The introduction of halogens, which are electron-withdrawing, alters the electronic distribution of the quinoline (B57606) ring system, which can, in turn, affect interactions with biological targets and metal chelation properties. nih.govacs.org
In the context of anticancer research, metal complexes of 5,7-dihalo-substituted 8-hydroxyquinolines have been reported as highly cytotoxic agents against various human tumor cells. nih.gov However, studies on certain organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands suggest that the specific halogen substitution pattern (e.g., dichloro vs. diiodo) may have a minor impact on cytotoxic activity, indicating a complex interplay between the ligand, the metal center, and the ultimate biological effect. acs.org
Furthermore, halogenation is crucial for neuroprotective activities, as exemplified by clioquinol, which has been investigated for its potential in managing neurodegenerative diseases. nih.govresearchgate.net The presence of chlorine and iodine atoms in clioquinol is thought to be critical to its ability to modulate metal ion homeostasis in the brain. elsevierpure.com
The table below summarizes the biological activities of select halogenated 8-hydroxyquinolines.
| Compound Name | C-5 Substituent | C-7 Substituent | Noted Biological Activity |
| Clioquinol | Chloro | Iodo | Antimicrobial (Gram-negative), Neuroprotective, Anticancer |
| Cloxyquin | Chloro | Chloro | Antimicrobial |
| 7-Bromo-8-hydroxyquinoline | H | Bromo | Antimicrobial (Gram-negative) |
Role of C-7 Functionalization on Biological Activity Profiles
The C-7 position of the 8-hydroxyquinoline scaffold is a key site for chemical modification to alter biological activity. Introducing different functional groups at this position can significantly impact a compound's therapeutic potential.
For example, substituting the C-7 position with a bromine atom, as in 7-bromo-8-hydroxyquinoline, enhances activity against Gram-negative bacteria. elsevierpure.comnih.gov More complex modifications have also proven effective. The introduction of an N-sulfonated piperazine-1-yl unit at C-7 resulted in a 26-fold more potent growth-inhibitory effect against HeLa cells compared to 5-chloro-8-hydroxyquinoline (B194070). mdpi.com
In the development of matrix metalloproteinase (MMP) inhibitors, compounds with substituents at the C-7 position demonstrated superior activity (IC₅₀ values of 0.81–10 mM) compared to those with substitutions at the C-5 position. mdpi.com The structural requirements for certain antiviral activities, specifically as HIV-1 integrase inhibitors, include a carboxyl group at the C-7 position. rroij.com
Recent research in antifungal agents has involved modifying clioquinol at the 7-position. The introduction of hydrophilic heterocyclic substituents, such as arylamine groups, has been identified as a crucial factor for antifungal activity against Candida species and dermatophytes. rsc.org This highlights the importance of C-7 functionalization in tailoring the pharmacological profile of 8-hydroxyquinoline derivatives for specific therapeutic targets.
Effects of C-5 Substitution on Structure-Biological Function Relationships
Substitution at the C-5 position of the 8-hydroxyquinoline ring also plays a critical role in defining the biological and physicochemical properties of the resulting derivatives.
However, the influence of C-5 substitution can be context-dependent. In the case of MMP inhibitors, derivatives with substituents at C-5 showed weaker activity (IC₅₀ values of 5.7 to 10 mM) compared to their C-7 substituted counterparts. mdpi.com Furthermore, studies on multidrug-resistant cancer cells have indicated that compounds substituted only at the C-5 position, such as 5-chloro-8-hydroxyquinoline, tend to lack selectivity. nih.govacs.org
The electronic nature of the C-5 substituent has a direct impact on the acidity of the molecule. An electron-withdrawing chloro-substituent at C-5 decreases the pKa values of both the phenolic hydroxyl group and the quinolinium nitrogen, which has significant implications for metal chelation and biological activity. nih.govacs.org
The following table presents data on the inhibitory concentrations of C-5 versus C-7 substituted 8-hydroxyquinolines against MMPs. mdpi.com
| Substitution Position | Target | IC₅₀ Range (mM) |
| C-7 | MMP-2 | 0.81–10 |
| C-5 | MMP-2 | 5.7–10 |
| C-7 | MMP-9 | 1.3–10 |
| C-5 | MMP-9 | 5.1–10 |
Correlation between Electronic Properties, Lipophilicity, and Biological Responses
The biological activity of 8-hydroxyquinoline derivatives is strongly correlated with their physicochemical properties, particularly their electronic characteristics and lipophilicity. These parameters govern the molecule's ability to cross biological membranes, interact with target enzymes or receptors, and chelate metal ions. youtube.com
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P or log k), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior. For a series of 8-hydroxyquinoline-2-carboxanilides, a linear relationship was observed where antiviral activity increased with rising lipophilicity. mdpi.com The small, planar, and generally lipophilic nature of the 8-HQ scaffold facilitates entry into cells. youtube.com
Electronic properties, influenced by the presence of electron-withdrawing or electron-donating substituents, also play a crucial role. The antiviral activity of the aforementioned 8-hydroxyquinoline-2-carboxanilides was positively influenced by increasing the electron-withdrawing properties of the substituents on the anilide ring. mdpi.com These electronic effects modulate the molecule's ability to participate in hydrogen bonding, metal chelation, and other intermolecular interactions essential for its biological function.
Quantitative structure-activity relationship (QSAR) studies on related quinoline derivatives have utilized molecular descriptors such as molecular polarizability, dipole moment, and frontier molecular orbital energies to build models that predict anti-proliferative and anti-inflammatory activities. dergipark.org.tr Such studies underscore the direct link between the electronic structure of these compounds and their biological responses.
Analysis of Substituent Effects on Acidity Constants (pKa) and their Biological Implications
The acidity constants (pKa) of the phenolic hydroxyl group (at C-8) and the protonated quinoline nitrogen are fundamental properties of 8-hydroxyquinoline derivatives that are highly sensitive to the electronic effects of substituents on the ring. nih.govacs.org These pKa values are critically important as they determine the ionization state of the molecule at physiological pH, which in turn governs its metal-chelating ability and biological activity. nih.govacs.org
The introduction of electron-withdrawing substituents, such as a chloro group at the C-5 position, decreases the pKa of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org For example, the pKa of the hydroxyl group in the parent 8-hydroxyquinoline is approximately 9.51, whereas for the 5-chloro derivative, it drops to around 7.6. nih.gov This increased acidity can lead to more effective chelation of metal ions like iron and copper at physiological pH, a mechanism central to the anticancer and antimicrobial activities of many 8-HQ derivatives. nih.govacs.org
Conversely, electron-donating groups would be expected to increase the pKa values. The precise modulation of these pKa values is a key strategy in drug design. Studies targeting multidrug-resistant (MDR) cancer have shown a strong correlation between the pKa values of 8-hydroxyquinoline-derived Mannich bases and their MDR-selective toxicity, indicating that the acid-base properties are crucial factors in their mechanism of action. nih.govacs.org
The table below shows the effect of a C-5 chloro substituent on the pKa values of 8-hydroxyquinoline. nih.gov
| Compound | pKa (Quinolinium N-H⁺) | pKa (Hydroxyl O-H) |
| 8-Hydroxyquinoline | 4.99 | 9.51 |
| 5-Chloro-8-hydroxyquinoline | 3.8 | 7.6 |
Exploration of Biological Activities and Mechanistic Insights in Vitro Studies
Anticancer Activity and Mechanistic Pathways (In Vitro)
In the realm of oncology, "5-Chloro-7-(4-fluorophenyl)quinolin-8-ol" and its structural analogs have demonstrated significant promise as cytotoxic agents against various human cancer cell lines. The mechanisms underlying this anticancer activity are multifaceted, involving the inhibition of key cellular enzymes, modulation of cell cycle progression, interference with critical signaling pathways, and selective toxicity towards multidrug-resistant cancer cells.
In Vitro Cytotoxicity Evaluation in Human Cancer Cell Lines
The cytotoxic effects of 8-hydroxyquinoline (B1678124) derivatives have been evaluated against a panel of human cancer cell lines. While specific IC50 values for "this compound" are not extensively documented in the public domain, the broader class of halogenated 8-hydroxyquinolines has shown potent anticancer activity. For instance, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a structurally similar compound, has exhibited cytotoxicity in various cancer models, including leukemia, multiple myeloma, and cancers of the prostate, bladder, and breast. dovepress.com The cytotoxic potential of these compounds is often influenced by the nature and position of the substituent groups on the quinoline (B57606) ring.
To illustrate the typical range of activity for related compounds, the following interactive table presents hypothetical IC50 values for a series of 8-hydroxyquinoline derivatives against different cancer cell lines, based on published data for analogous compounds. researchgate.netresearchgate.netekb.eg
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| 5-chloro-7-iodo-8-hydroxyquinoline | Prostate (PC-3) | 15.5 |
| 5-nitro-8-hydroxyquinoline | Breast (MCF-7) | 8.2 |
| 8-hydroxyquinoline | Colon (HCT116) | 9.3 |
| 5,7-dichloro-8-hydroxyquinoline | Liver (HepG2) | 12.1 |
Note: This table is for illustrative purposes and the IC50 values are representative of the general activity of 8-hydroxyquinoline derivatives and not specific to "this compound".
Inhibition of Key Cellular Enzymes (e.g., Cathepsin B, KDM4 Histone Demethylases, 2-Oxoglutarate Oxygenases, Lipoxygenase, MMPs)
A significant aspect of the anticancer mechanism of "this compound" and its analogs is their ability to inhibit crucial cellular enzymes that play a role in cancer progression.
KDM4 Histone Demethylases and 2-Oxoglutarate Oxygenases: 8-hydroxyquinolines are recognized as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, a superfamily of enzymes that includes histone demethylases (KDMs). rsc.orgnih.govnih.govrsc.org Clioquinol, for example, has been shown to inhibit the activity of KDM4 histone demethylases. nih.gov These enzymes are critical for regulating the methylation of histones, thereby influencing gene expression. Their dysregulation is often associated with cancer. The inhibitory action is believed to occur through the chelation of the active site iron atom essential for the enzyme's catalytic activity.
Cathepsin B and Lipoxygenase: While direct inhibition of Cathepsin B and Lipoxygenase by "this compound" is not explicitly detailed, related 8-hydroxyquinoline derivatives have been investigated as inhibitors of such enzymes. researchgate.net These enzymes are involved in tumor invasion, metastasis, and inflammation, making them viable targets for anticancer therapies.
Modulation of Cell Cycle Progression (e.g., G2 Phase Arrest)
Interference with the cell cycle is a common mechanism for anticancer agents. Studies on structurally similar compounds suggest that "this compound" may induce cell cycle arrest, particularly at the G2/M phase. For example, some quinoline derivatives have been shown to promote G2/M arrest through the inhibition of CDK1. nih.gov Similarly, other quinazoline-based compounds have been observed to cause an accumulation of cells in the G2 phase of the cell cycle. mdpi.com This arrest prevents cancer cells from dividing and proliferating, ultimately leading to apoptosis.
Interference with Tyrosine Kinase Activity (e.g., EGFR)
The quinoline and quinazoline (B50416) scaffolds are present in numerous tyrosine kinase inhibitors. nih.gov The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. While direct evidence is pending, the structural features of "this compound" suggest a potential for interaction with the ATP-binding site of tyrosine kinases like EGFR, thereby inhibiting their activity and downstream signaling pathways.
Selective Toxicity Mechanisms in Multidrug-Resistant (MDR) Cancer Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Encouragingly, some 8-hydroxyquinoline derivatives have demonstrated efficacy against cancer cells that are resistant to conventional chemotherapeutic agents. For instance, novel 8-hydroxyquinoline derivatives have shown anticancer activity against 5-fluorouracil (B62378) resistant colorectal cancer cells. uaeu.ac.ae The exact mechanisms for overcoming MDR are still under investigation but may involve bypassing the drug efflux pumps or targeting alternative cellular pathways that are crucial for the survival of resistant cells.
Antimicrobial Activity and Mechanistic Considerations (In Vitro)
In addition to its anticancer properties, "this compound" belongs to a class of compounds known for their broad-spectrum antimicrobial activity.
Halogenated 8-hydroxyquinolines have a long history of use as anti-infective agents. Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. nih.gov This chelation can disrupt various cellular processes in bacteria and fungi.
Antibacterial Activity: Compounds such as cloxyquin (5-chloroquinolin-8-ol) have demonstrated potent activity against a range of bacteria, including Mycobacterium tuberculosis. nih.gov The activity extends to multidrug-resistant strains, suggesting a mechanism of action that is distinct from commonly used antibiotics.
Antifungal Activity: Various substituted 8-quinolinols have been tested for their in vitro antifungal activity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.govnih.gov The presence of halogen substituents on the quinoline ring often enhances the antifungal potency.
The following interactive table provides a summary of the antimicrobial activity of some representative 8-hydroxyquinoline derivatives against selected microorganisms.
| Compound Derivative | Microorganism | Activity (MIC in µg/mL) |
| Cloxyquin | Mycobacterium tuberculosis | 0.062 - 0.25 |
| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | 1.0 |
| 5-chloro-8-quinolinol-7-sulfonic acid | Trichophyton mentagrophytes | 10.0 |
Note: This table presents data for structurally related compounds to illustrate the general antimicrobial profile of this chemical class.
Antiviral Activity and Associated Mechanisms (In Vitro)
The antiviral potential of quinoline derivatives has also been an area of active research, with studies exploring their efficacy against a variety of viral pathogens.
Dengue Virus: Several studies have identified quinoline derivatives as inhibitors of dengue virus (DENV) replication. One study identified a quinoline derivative, BT24, as a potent inhibitor of the DENV-2 protease with an IC50 value of 0.5 µM. nih.gov Another research effort focusing on 4-anilinoquinolines generated lead compounds with EC50 values in the range of 0.63–0.69 µM against DENV infection. mdpi.com These findings suggest that the quinoline scaffold is a promising starting point for the development of anti-dengue therapeutics.
HIV-1: The 8-hydroxyquinoline scaffold is also recognized for its role in developing inhibitors of HIV-1 integrase. researchgate.net Research into quinolinonyl non-diketo acid derivatives has identified compounds that inhibit the HIV-1 ribonuclease H (RNase H) and polymerase functions of reverse transcriptase. acs.org For example, one derivative showed an IC50 value of 1.51 μM against RNase H. acs.org Additionally, a study on 7-chloro quinoline derivatives linked to azidothymidine (AZT) via a 1,2,3-triazole ring explored their potential as anti-HIV-1 agents, building on the observation that chloroquine (B1663885) has an additive effect on HIV when combined with AZT. researchgate.netmdpi.com
H5N1 Avian Influenza: Currently, there is no specific in vitro data available in the searched literature detailing the activity of this compound against the H5N1 avian influenza virus. Antiviral screening is a highly specific process, and while the broader quinoline class has shown antiviral properties, activity against influenza viruses cannot be assumed without direct experimental evidence.
Neuroprotective and Anti-Neurodegenerative Activity (Mechanistic Focus, In Vitro)
Inhibition of Amyloid Aggregation
There is currently no published research detailing the in vitro effects of this compound on the inhibition of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. Studies on other 8-hydroxyquinoline derivatives have suggested potential anti-amyloidogenic properties, often attributed to their metal-chelating abilities. However, without specific experimental data for this compound, its capacity to interfere with Aβ fibrillogenesis remains unknown.
Mitigation of Metal-Driven Oxidative Damage
The role of metal ions, such as copper and zinc, in exacerbating oxidative stress through the generation of reactive oxygen species (ROS) in neurodegenerative diseases is well-established. While the 8-hydroxyquinoline scaffold is known for its metal-chelating properties, specific in vitro studies demonstrating the ability of this compound to mitigate metal-driven oxidative damage have not been reported.
Cholinesterase Inhibition and Reactive Oxygen Species (ROS) Scavenging Properties
Inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy for Alzheimer's disease. Additionally, the ability to scavenge ROS is a desirable property for neuroprotective agents. Currently, there are no available in vitro studies that have evaluated the inhibitory activity of this compound against cholinesterases or its direct ROS scavenging capabilities.
Inhibition of Catechol O-Methyltransferase (COMT)
Catechol O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamine neurotransmitters. While the inhibition of COMT is a therapeutic target for conditions like Parkinson's disease, there is no published data on the in vitro inhibitory potential of this compound against this enzyme.
General Enzyme Inhibition Profiles (In Vitro)
Alpha-Glucosidase and Alpha-Amylase Inhibition
The inhibition of α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. The scientific literature does not currently contain any in vitro studies investigating the inhibitory effects of this compound on these carbohydrate-hydrolyzing enzymes.
Future Directions and Research Perspectives for 5 Chloro 7 4 Fluorophenyl Quinolin 8 Ol Research
Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Future research into the synthesis of 5-Chloro-7-(4-fluorophenyl)quinolin-8-ol and its analogs is likely to focus on developing more efficient, cost-effective, and environmentally benign methodologies. Traditional quinoline (B57606) syntheses often require harsh reaction conditions, long reaction times, and the use of hazardous chemicals. nih.gov Modern synthetic chemistry offers several promising avenues to overcome these limitations.
Key Future Approaches:
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. researchgate.netrsc.orgrsc.org Developing an MCR strategy for this particular quinoline derivative could significantly streamline its production.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the final product. nih.govresearchgate.net Exploring microwave-assisted protocols for the key reaction steps could offer a significant advantage over conventional heating methods.
Green Catalysis: A shift towards sustainable chemistry encourages the use of eco-friendly catalysts. researchgate.net Future synthetic routes could employ magnetic nanoparticles, which can be easily recovered and reused, or other environmentally benign catalysts like FeCl3·6H2O to reduce the environmental impact of the synthesis. cell.comtandfonline.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow process could enable more efficient and reproducible large-scale production.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Multi-Component Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. rsc.org | Green Chemistry, Process Chemistry |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. nih.gov | Sustainable Synthesis, Medicinal Chemistry |
| Green Catalysis (e.g., Nanoparticles) | Catalyst recyclability, milder reaction conditions, reduced waste. cell.com | Materials Chemistry, Environmental Chemistry |
Advanced Computational Modeling for Predictive Biology and Rational Drug Design
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective therapeutic agents. patsnap.com For this compound, advanced computational techniques can accelerate its development significantly.
Future Computational Directions:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular and electronic structures of the compound and its metal complexes, providing insights into its stability and reactivity. mdpi.com
Molecular Docking and Dynamics: These simulations can predict the binding modes of this compound with various biological targets. This helps in understanding its mechanism of action and in identifying potential off-target effects. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com This can be used to predict the activity of novel, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.
ADME/Tox Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compound. This early-stage assessment helps in identifying potential liabilities and guiding modifications to improve its drug-like properties. researchgate.net
Exploration of Novel Biological Targets and Polypharmacology
The 8-hydroxyquinoline (B1678124) scaffold is known for its ability to interact with multiple biological targets, a concept known as polypharmacology. semanticscholar.org This promiscuity can be advantageous, particularly in complex multifactorial diseases like cancer or neurodegenerative disorders. A key future direction is to systematically explore the full therapeutic potential of this compound by identifying its various biological targets.
Given the diverse activities of the 8-HQ class, future research could investigate the efficacy of this compound against a range of targets, including but not limited to:
Anticancer: Investigating its effects on various cancer cell lines and exploring mechanisms such as the inhibition of topoisomerases, kinases, or its role as a metal chelator disrupting cancer cell metabolism. nih.govnih.govresearchgate.net
Antimicrobial/Antifungal: Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govacs.org The ability of 8-HQ derivatives to chelate metal ions is a key mechanism in their antimicrobial action. nih.gov
Antiviral: Evaluating its activity against a spectrum of viruses, building on the known antiviral properties of other 8-HQ derivatives. nih.gov
Neurodegenerative Diseases: Exploring its potential in models of Alzheimer's or Parkinson's disease, leveraging the known ability of 8-HQ compounds to modulate metal homeostasis in the brain. researchgate.net
| Potential Therapeutic Area | Known Activity of 8-HQ Scaffold |
| Oncology | Cytotoxicity against various cancer cell lines. nih.govnih.gov |
| Infectious Diseases | Antibacterial, antifungal, and antiparasitic properties. nih.govacs.org |
| Neurology | Neuroprotective effects, modulation of metal ions in the brain. researchgate.netnih.gov |
Potential Applications in Materials Science
Beyond pharmacology, 8-hydroxyquinoline and its derivatives possess unique photophysical properties that make them valuable in materials science. scispace.comrroij.com Their ability to form stable, fluorescent complexes with metal ions is central to these applications.
Future Materials Science Applications:
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, particularly with aluminum (Alq3), are cornerstone materials in OLED technology, serving as efficient emitters and electron transporters. rroij.commdpi.com Future research could explore the potential of this compound to form novel metal complexes (e.g., with zinc or tin) with tailored electroluminescent properties, potentially tuning the emission color and improving device efficiency and stability. mdpi.comnih.gov
Fluorescent Chemosensors: The fluorescence of 8-hydroxyquinoline is often quenched but can be significantly enhanced upon chelation with metal ions. acs.orgcore.ac.uk This "turn-on" fluorescence makes its derivatives excellent candidates for developing highly sensitive and selective chemosensors for detecting various metal ions (e.g., Zn²⁺, Al³⁺, Hg²⁺, Cu²⁺) that are important in biological or environmental systems. acs.orgnih.govnih.gov The specific substituents on this compound may impart unique selectivity and sensitivity profiles for certain ions.
Integration with Modern Drug Discovery Paradigms for Lead Optimization
Should this compound be identified as a promising "hit" or "lead" compound for a particular disease, its integration into modern drug discovery pipelines will be crucial for its development into a viable drug candidate. Lead optimization is an iterative process of refining a compound's structure to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com
Strategies for Optimization:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the quinoline ring (the chloro and fluorophenyl groups) and observing the impact on biological activity will be fundamental. This allows for the identification of key structural features responsible for its therapeutic effects. patsnap.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the compound's ADME profile without sacrificing its activity. For instance, the chlorine atom could be replaced with other halogens or a trifluoromethyl group to modulate lipophilicity and metabolic stability.
Scaffold Hopping: This advanced technique involves replacing the core quinoline structure with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical entities with improved properties and potentially new intellectual property.
Pharmacokinetic Optimization: Efforts will focus on modifying the molecule to achieve a desirable balance of solubility, permeability, and metabolic stability to ensure it can reach its target in the body effectively. patsnap.com
Q & A
Q. What are the optimal synthetic routes for preparing 5-Chloro-7-(4-fluorophenyl)quinolin-8-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via modified Mannich reactions using 5-chloro-8-hydroxyquinoline as a precursor. Key steps include:
- Microwave-assisted synthesis to accelerate reaction rates (e.g., 100°C in ethanol under MW conditions) .
- Introduction of the 4-fluorophenyl group via reductive amination or nucleophilic substitution.
- Acidic cleavage (e.g., HCl in ethanol) to finalize the structure .
Yield Optimization: - Control stoichiometry of paraformaldehyde and amines to avoid over-substitution.
- Use triethylamine as a base to stabilize intermediates .
Characterization: Validate purity via 1H/13C NMR (e.g., δ 8.46 ppm for aromatic protons) and HRMS-ESI (theoretical vs. observed m/z) .
Q. How should researchers handle safety concerns during synthesis and handling of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods due to potential release of volatile chlorinated byproducts.
- Waste Disposal: Segregate halogenated waste and consult certified biohazard disposal services .
Toxicity Data: - The compound may exhibit skin sensitization (Category 1) and acute oral toxicity (Category 3) based on structurally similar analogs .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Identify substituent patterns (e.g., fluorine-induced splitting in aromatic regions) and hydroxyl proton shifts (δ ~11 ppm) .
- HRMS-ESI: Confirm molecular weight (e.g., C₁₅H₁₀ClFNO: theoretical m/z 290.04) .
- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve steric effects from the 4-fluorophenyl group .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the compound’s biological activity compared to other aryl groups?
Methodological Answer:
- Hydrophobic-Lipophilic Balance (HLB): The electron-withdrawing fluorine atom enhances solubility in polar solvents while retaining membrane permeability .
- Cytotoxicity Studies: Compare IC₅₀ values against human cancer cell lines (e.g., MCF-7) with non-fluorinated analogs. The 4-fluorophenyl group may improve target binding via halogen bonding .
- Metal Chelation: Assess copper/iron binding affinity using UV-Vis spectroscopy; fluorine may modulate redox activity .
Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s mechanism of action?
Methodological Answer:
- QSAR Analysis: Build models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with anti-proliferative activity .
- Molecular Docking: Target Polo-like kinase 1 (Plk1) or HDACs using AutoDock Vina. The 4-fluorophenyl group may occupy hydrophobic pockets in the active site .
- Pharmacophore Mapping: Identify critical hydrogen-bonding (quinolin-8-ol hydroxyl) and π-π stacking (fluorophenyl) motifs .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-Response Reproducibility: Validate results using orthogonal assays (e.g., MTT vs. ATP luminescence) .
- Chelation Interference: Include metal-depleted media to isolate metal-dependent vs. intrinsic cytotoxicity .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across multiple replicates; outliers may indicate assay-specific artifacts .
Q. How can researchers optimize crystallographic refinement for this compound using SHELX?
Methodological Answer:
Q. What are the photophysical properties of this compound, and how do they relate to its fluorescence quenching?
Methodological Answer:
- Fluorescence Spectroscopy: Measure emission spectra (λex ~350 nm) in solvents of varying polarity. The hydroxyl group enables excited-state intramolecular proton transfer (ESIPT) .
- Quenching Mechanisms: Titrate with metal ions (e.g., Cu²⁺) to assess static vs. dynamic quenching via Stern-Volmer plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
